molecular formula C19H18N2O6 B11058153 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazol-3-amine

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazol-3-amine

Cat. No.: B11058153
M. Wt: 370.4 g/mol
InChI Key: DETZZCWVFPHYRX-UHFFFAOYSA-N
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Description

4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Isoxazole Ring: This can be done through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

    Pharmaceuticals: The compound may be investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action for 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-isoxazolamine
  • 5-(4-Methoxyphenyl)-3-isoxazolamine

Uniqueness

The unique combination of the benzodioxole ring, methoxyphenyl group, and isoxazole ring in 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C19H18N2O6/c1-22-11-6-4-10(5-7-11)15-14(19(20)21-27-15)12-8-13(23-2)17-18(16(12)24-3)26-9-25-17/h4-8H,9H2,1-3H3,(H2,20,21)

InChI Key

DETZZCWVFPHYRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NO2)N)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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